molecular formula C5H5BN2O2 B13481031 (5-Cyano-1H-pyrrol-3-yl)boronic acid

(5-Cyano-1H-pyrrol-3-yl)boronic acid

Cat. No.: B13481031
M. Wt: 135.92 g/mol
InChI Key: KUMAXYOZNAYRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyano-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring with a cyano substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an appropriate pyrrole derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-1H-pyrrol-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include THF, DMF, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.

Scientific Research Applications

(5-Cyano-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyano-1H-pyrrol-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The cyano group can also participate in various nucleophilic substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyano-1H-pyrrol-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrrole ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block for the synthesis of various complex molecules.

Properties

Molecular Formula

C5H5BN2O2

Molecular Weight

135.92 g/mol

IUPAC Name

(5-cyano-1H-pyrrol-3-yl)boronic acid

InChI

InChI=1S/C5H5BN2O2/c7-2-5-1-4(3-8-5)6(9)10/h1,3,8-10H

InChI Key

KUMAXYOZNAYRFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC(=C1)C#N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.